molecular formula C10H8BrNO2 B1584762 Methyl 5-bromo-1H-indole-3-carboxylate CAS No. 773873-77-1

Methyl 5-bromo-1H-indole-3-carboxylate

Cat. No. B1584762
CAS RN: 773873-77-1
M. Wt: 254.08 g/mol
InChI Key: MFOKOKHNSVUKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-bromo-1H-indole-3-carboxylate” is a chemical compound with the molecular formula C10H8BrNO2 . It has a molecular weight of 254.080 Da . This compound is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It is also found in marine-derived natural products .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-1H-indole-3-carboxylate” consists of a bromine atom attached to the 5th carbon of the indole ring and a carboxylate group attached to the 3rd carbon of the indole ring .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-bromo-1H-indole-3-carboxylate” are not detailed in the retrieved sources, indole derivatives are known to undergo various chemical reactions. For instance, they can be used as substrates for indigoid generation .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including Methyl 5-bromo-1H-indole-3-carboxylate, have been found to possess antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory and Analgesic Activities

3-Methyl-2-phenyl-1-substituted-indole derivatives have been synthesized and investigated for their anti-inflammatory (in vitro and in vivo) and analgesic activities .

Anticancer Activity

Indole derivatives have been used in the synthesis of novel antitumor drugs . A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . These compounds can help protect cells from damage caused by harmful free radicals.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . They can inhibit the growth of or kill microorganisms, making them useful in the treatment of infections.

Inhibitors of Various Biological Processes

Methyl indole-3-carboxylate, a derivative of indole, has been used as a reactant for the preparation of various inhibitors, including nitric oxide synthase (nNOS) inhibitors, protein kinase c alpha (PKCα) inhibitors, inhibitors of the C-terminal domain of RNA polymerase II as antitumor agents, and kinase insert domain receptor (KDR) inhibitors .

Future Directions

Indoles and their derivatives have attracted increasing attention in recent years due to their biological activity and potential therapeutic applications . They are being investigated for their role in the treatment of various disorders in the human body, including cancer and microbial infections . Future research may focus on the development of novel synthesis methods and the exploration of their biological activity.

properties

IUPAC Name

methyl 5-bromo-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOKOKHNSVUKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301206
Record name Methyl 5-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-1H-indole-3-carboxylate

CAS RN

773873-77-1
Record name Methyl 5-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-1H-indole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-1H-indole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromo-1H-indole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromo-1H-indole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromo-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.